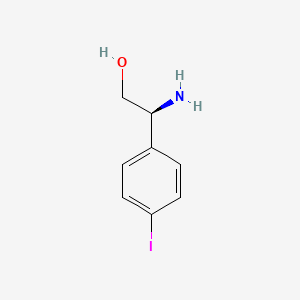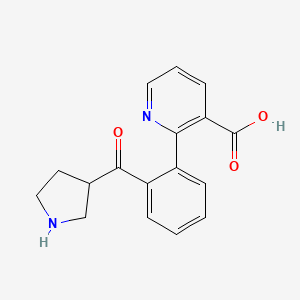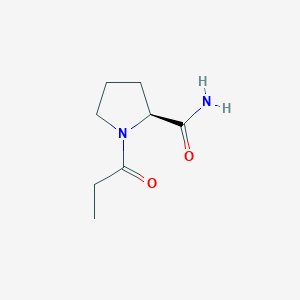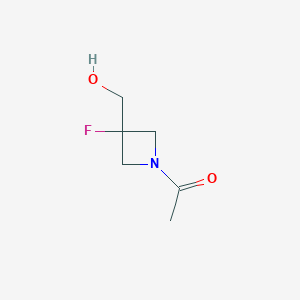
1-(3-Fluoro-3-(hydroxymethyl)azetidin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Fluoro-3-(hydroxymethyl)azetidin-1-yl]ethanone is a chemical compound with the molecular formula C6H10FNO2 and a molecular weight of 147.15 g/mol . This compound features a unique azetidine ring substituted with a fluoro and hydroxymethyl group, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 1-[3-Fluoro-3-(hydroxymethyl)azetidin-1-yl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of azetidine with fluoroacetaldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-[3-Fluoro-3-(hydroxymethyl)azetidin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[3-Fluoro-3-(hydroxymethyl)azetidin-1-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-[3-Fluoro-3-(hydroxymethyl)azetidin-1-yl]ethanone exerts its effects involves interactions with various molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxymethyl group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target. These interactions can modulate biological pathways, leading to the observed effects .
Comparación Con Compuestos Similares
1-[3-Fluoro-3-(hydroxymethyl)azetidin-1-yl]ethanone can be compared with other azetidine derivatives, such as:
1-[3-Chloro-3-(hydroxymethyl)azetidin-1-yl]ethanone: Similar structure but with a chloro group instead of a fluoro group.
1-[3-Hydroxy-3-(hydroxymethyl)azetidin-1-yl]ethanone: Contains a hydroxy group instead of a fluoro group.
The presence of the fluoro group in 1-[3-Fluoro-3-(hydroxymethyl)azetidin-1-yl]ethanone makes it unique, as fluorine can significantly alter the compound’s reactivity and biological activity compared to its chloro or hydroxy analogs .
Propiedades
Fórmula molecular |
C6H10FNO2 |
|---|---|
Peso molecular |
147.15 g/mol |
Nombre IUPAC |
1-[3-fluoro-3-(hydroxymethyl)azetidin-1-yl]ethanone |
InChI |
InChI=1S/C6H10FNO2/c1-5(10)8-2-6(7,3-8)4-9/h9H,2-4H2,1H3 |
Clave InChI |
HPUWOBRPEGKFNT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC(C1)(CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


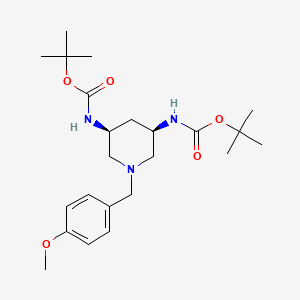


![tert-Butyl [1,1'-biphenyl]-4-ylcarbamate](/img/structure/B12860461.png)
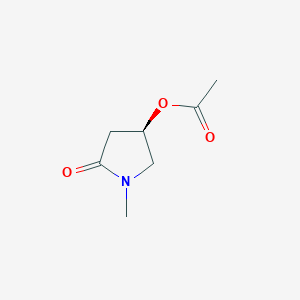
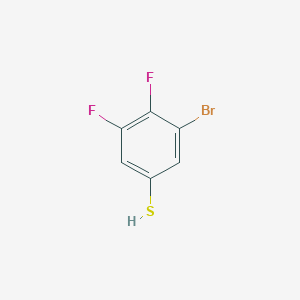
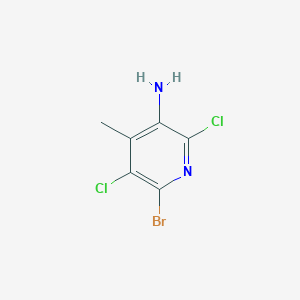
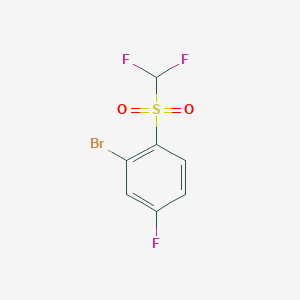
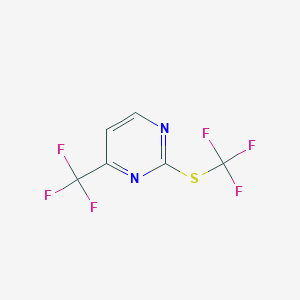
![4'-(Hydroxymethyl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12860502.png)
![3-Bromo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B12860507.png)
